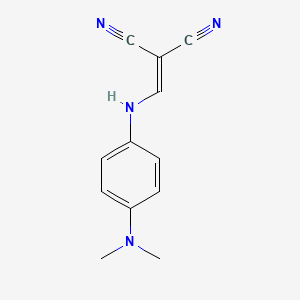
(((4-(二甲氨基)苯基)氨基)亚甲基)甲烷-1,1-二腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.256. The purity is usually 95%.
BenchChem offers high-quality (((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
甲基丙烯酸酯共聚物的合成
该化合物用于合成新的甲基丙烯酸酯单体,然后用于制备甲基丙烯酸酯共聚物。 这些共聚物具有广泛的应用,包括玻璃、灯具外壳、浴缸和结构粘合剂 .
新型盐的制备
使用该化合物制备的共聚物可以通过与碘甲烷 (CH3I) 反应转化为新型盐。 这为制备具有独特性能的材料开辟了新的途径 .
在有机太阳能电池中的应用
化合物 2-(((4-(二甲氨基)苯基)氨基)亚甲基)丙二腈 已被用作有机太阳能电池 (OSC) 器件结构中的分子供体。 该应用是可再生能源研究的持续努力的一部分 .
杂环化合物的合成
该化合物用作合成各种非环状、碳环状、五元和六元杂环化合物的构建单元。 这些化合物在包括制药在内的各个领域具有潜在的应用 .
仲胺的制备
该化合物用于制备仲胺,仲胺是合成许多化合物(如偶氮染料和二硫代氨基甲酸酯)的重要起始原料 .
抗真菌活性
该化合物对不同菌株的细菌和真菌显示出中等活性,表明其在开发新型抗菌剂方面具有潜在用途 .
生物活性化合物的合成
该化合物用于合成生物活性化合物,这些化合物在开发新药和治疗方法方面具有潜在的应用 .
在荧光底物中的应用
该化合物用于设计基于 1-甲基-4-苯基吡啶鎓 (MPP+) 结构的替代荧光底物,MPP+ 是一种已知的单胺转运蛋白底物 .
生物活性
(((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile, commonly referred to as DMABN, is a complex organic compound with significant potential in medicinal chemistry and materials science. This article explores its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
DMABN is characterized by its unique structure, which includes:
- A dimethylamino group attached to a phenyl ring.
- A methylene bridge connecting to a dicarbonitrile functional group.
The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Biological Activities
Research indicates that DMABN and its derivatives exhibit several notable biological activities:
1. Antioxidant Properties
- Compounds similar to DMABN have demonstrated the ability to scavenge free radicals, suggesting protective effects against oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Activity
- Some derivatives of DMABN have shown efficacy against a range of microorganisms. This suggests potential applications in pharmaceuticals as antimicrobial agents. For instance, studies have indicated that certain analogs can inhibit the growth of bacteria and fungi, making them candidates for further development in treating infections .
3. Cytotoxic Effects
- Certain analogs have been studied for their cytotoxicity against various cancer cell lines. These studies highlight the potential of DMABN derivatives as anticancer agents. Research has shown that some compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Synthesis Methods
The synthesis of DMABN typically involves multi-step organic reactions. The following general steps are often employed:
- Formation of the Methylene Bridge : This step usually involves the reaction of appropriate aldehydes with malononitrile derivatives.
- Introduction of the Dimethylamino Group : This can be achieved through N-alkylation reactions using dimethylamine.
- Purification : The final product is purified through recrystallization or chromatography to ensure high yield and purity.
These steps require careful control of reaction conditions to optimize the synthesis process .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural similarities with DMABN, highlighting their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Dimethylaminobenzaldehyde | Dimethylamino group on phenyl | Used in organic synthesis |
| Benzylideneacetone | Methylene bridge with ketone | Exhibits antimicrobial properties |
| 4-Amino-2-methylphenol | Amino group on methyl-substituted phenyl | Known for antioxidant activity |
DMABN is distinguished by its dual dicarbonitrile functionality combined with an amino structure, enhancing its reactivity and potential biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of DMABN or its derivatives:
- Antioxidant Activity Study : A study demonstrated that DMABN derivatives could significantly reduce oxidative stress markers in vitro, indicating their potential role in protective therapies against oxidative damage.
- Antimicrobial Efficacy : Research highlighted the effectiveness of specific DMABN derivatives against antibiotic-resistant bacterial strains, showcasing their potential as novel antimicrobial agents .
- Cytotoxicity Assessment : In a comparative study involving various cancer cell lines, certain DMABN analogs exhibited selective cytotoxicity, suggesting their viability as candidates for anticancer drug development .
属性
IUPAC Name |
2-[[4-(dimethylamino)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-16(2)12-5-3-11(4-6-12)15-9-10(7-13)8-14/h3-6,9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZFXQVWIMDTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














